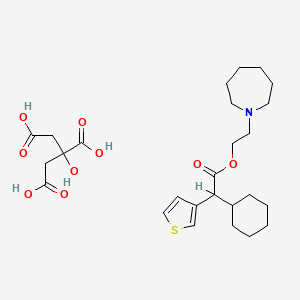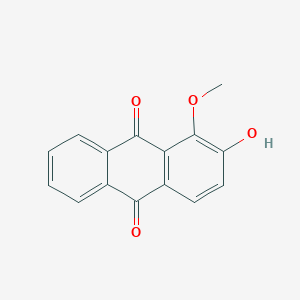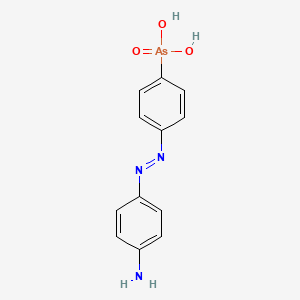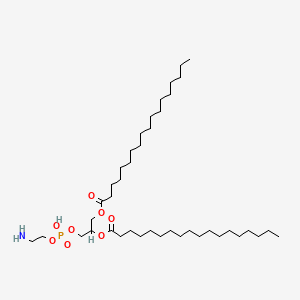
1,2-Distearoylphosphatidylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-distearoylphosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl group at C-1 and C-2 is stearoyl. It derives from an octadecanoic acid. It is a conjugate base of a 1,2-distearoylphosphatidylethanolaminium. It is a tautomer of a this compound zwitterion.
Applications De Recherche Scientifique
Phase Behavior Studies
- Phase behavior in glycerol : 1,2-distearoylphosphatidylethanolamine (DSPE) exhibits distinct phase behavior when dispersed in glycerol, undergoing transitions between lamellar crystalline and inverted hexagonal phases. This has been studied using differential scanning calorimetry and X-ray diffraction methods (Yu et al., 1995) (Williams et al., 1991).
Drug Delivery Systems
- Polymer-based nanomaterials : DSPE has been utilized in the development of drug carriers such as liposomes, polymeric nanoparticles, and microemulsions. These DSPE-based systems are particularly effective for targeting specific cells or tissues and improving drug bioavailability (Wang et al., 2012).
Functionalized Liposome Development
- Development of functionalized liposomes : The synthesis of DSPE-polyethylene glycol (PEG) conjugates has been explored to create polymer-grafted liposomes, which can be further linked to biologically relevant ligands for targeted delivery (Zalipsky, 1993).
Kinetic Phase Behavior
- Kinetic phase behavior in glycerol : Studies on DSPE in glycerol have revealed insights into the kinetics of phase transitions, which are vital for understanding cryoprotective strategies (Chen et al., 2001).
Surface Properties of Lipid Mixtures
- Surface properties in lipid mixtures : Investigations using atomic force microscopy have shown how mixed DSPE monolayers and bilayers behave on surfaces. These studies are crucial for understanding biomembrane models (Dufrêne et al., 1997).
HIV-1 Proliferation Inhibition
- HIV-1 proliferation inhibition : Liposome formulations containing DSPE have been shown to encapsulate oligodeoxynucleotides effectively, inhibiting HIV-1 replication in human peripheral blood leukocytes (Sullivan et al., 1992).
Thermodynamic Characteristics in Mixed Monolayers
- Thermodynamic behavior in mixed monolayers : The thermodynamic characteristics of DSPE in mixed monolayers have been explored, providing insights into factors affecting the stability of these systems (Chou & Chu, 2003).
Crystallization Behavior
- Crystallization behavior in dimethyl sulfoxide : The phase behavior and kinetics of DSPE in dimethyl sulfoxide have been analyzed, contributing to our understanding of lipid phase transitions (Chen & Yu, 2002).
Cell Death Imaging
- Cell death imaging : DSPE has been identified as a target for molecular imaging of cell death, with applications in disease diagnosis and treatment response evaluation (Elvas et al., 2017).
Phosphatidylethanolamine Homeostasis
- Phosphatidylethanolamine homeostasis : Research on DSPE has contributed to understanding the metabolic activity and homeostasis of phosphatidylethanolamine, crucial for various biological processes (St. Germain et al., 2023).
Propriétés
Numéro CAS |
4537-76-2 |
|---|---|
Formule moléculaire |
C41H82NO8P |
Poids moléculaire |
748.1 g/mol |
Nom IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46) |
Clé InChI |
LVNGJLRDBYCPGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Synonymes |
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


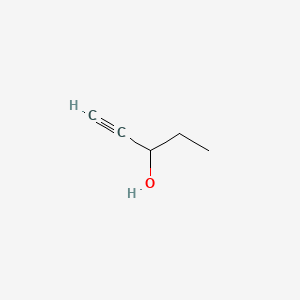

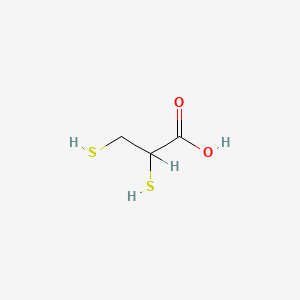




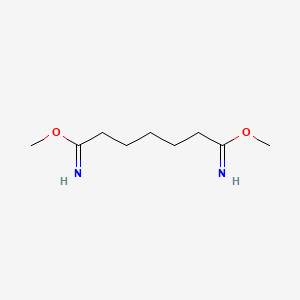
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
